molecular formula C23H22F3N3O5S3 B11458677 Methyl 2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11458677
M. Wt: 573.6 g/mol
InChI Key: FVUJOEICYFPIGT-UHFFFAOYSA-N
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Description

METHYL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of METHYL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiophene and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the sulfonyl and butanamido groups. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene and benzothiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, METHYL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with thiophene, pyrimidine, and benzothiophene moieties, but with different substituents or functional groups. The presence of the trifluoromethyl and sulfonyl groups in this compound may confer unique chemical and biological properties, making it a valuable target for further research and development.

Properties

Molecular Formula

C23H22F3N3O5S3

Molecular Weight

573.6 g/mol

IUPAC Name

methyl 2-[4-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H22F3N3O5S3/c1-34-21(31)19-13-6-2-3-7-15(13)36-20(19)29-18(30)9-5-11-37(32,33)22-27-14(16-8-4-10-35-16)12-17(28-22)23(24,25)26/h4,8,10,12H,2-3,5-7,9,11H2,1H3,(H,29,30)

InChI Key

FVUJOEICYFPIGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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